molecular formula C19H17NO3 B5833885 methyl 1-(3,5-dimethylbenzoyl)-1H-indole-3-carboxylate

methyl 1-(3,5-dimethylbenzoyl)-1H-indole-3-carboxylate

Cat. No. B5833885
M. Wt: 307.3 g/mol
InChI Key: VZTZCMPGFZONNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(3,5-dimethylbenzoyl)-1H-indole-3-carboxylate, also known as DMBI, is a synthetic compound that belongs to the indole family. It is widely used in scientific research for its unique properties and potential applications.

Mechanism of Action

The mechanism of action of methyl 1-(3,5-dimethylbenzoyl)-1H-indole-3-carboxylate is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) upon exposure to light. These ROS can cause damage to cellular components, leading to cell death. methyl 1-(3,5-dimethylbenzoyl)-1H-indole-3-carboxylate has also been shown to bind to DNA and inhibit its replication, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
methyl 1-(3,5-dimethylbenzoyl)-1H-indole-3-carboxylate has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy. It has also been shown to have antioxidant properties and to protect against oxidative stress. Additionally, methyl 1-(3,5-dimethylbenzoyl)-1H-indole-3-carboxylate has been shown to have neuroprotective effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 1-(3,5-dimethylbenzoyl)-1H-indole-3-carboxylate in lab experiments is its fluorescent properties, which make it useful for detecting metal ions and studying protein-DNA interactions. However, its potential as a photosensitizer also presents a limitation, as it requires exposure to light and may be toxic to cells.

Future Directions

There are several potential future directions for research on methyl 1-(3,5-dimethylbenzoyl)-1H-indole-3-carboxylate. One area of interest is its potential as a photosensitizer for photodynamic therapy, which involves using light to activate a photosensitizing agent and selectively kill cancer cells. Additionally, further research is needed to fully understand the mechanism of action of methyl 1-(3,5-dimethylbenzoyl)-1H-indole-3-carboxylate and its potential as an anti-cancer agent. Finally, studies on the neuroprotective effects of methyl 1-(3,5-dimethylbenzoyl)-1H-indole-3-carboxylate may lead to its use in treating neurodegenerative diseases.

Synthesis Methods

The synthesis of methyl 1-(3,5-dimethylbenzoyl)-1H-indole-3-carboxylate involves the reaction of 3,5-dimethylbenzoyl chloride with indole-3-carboxylic acid in the presence of a base and a catalyst. The resulting product is then methylated using dimethyl sulfate. The purity and yield of the product can be improved by using different solvents and purification methods.

Scientific Research Applications

Methyl 1-(3,5-dimethylbenzoyl)-1H-indole-3-carboxylate has been extensively used in scientific research due to its unique properties, such as its ability to act as a fluorescent probe for detecting metal ions and its potential as a photosensitizer for photodynamic therapy. It has also been studied for its potential as an anti-cancer agent and as a tool for studying protein-DNA interactions.

properties

IUPAC Name

methyl 1-(3,5-dimethylbenzoyl)indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-12-8-13(2)10-14(9-12)18(21)20-11-16(19(22)23-3)15-6-4-5-7-17(15)20/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTZCMPGFZONNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N2C=C(C3=CC=CC=C32)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.